molecular formula C20H21N3O3S B2471661 ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate CAS No. 688355-42-2

ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate

Cat. No.: B2471661
CAS No.: 688355-42-2
M. Wt: 383.47
InChI Key: YRGSZPBWWSYVCP-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system, which is known for its diverse biological activities. The compound also contains a methoxyphenyl group, which can influence its chemical properties and biological activities.

Properties

IUPAC Name

ethyl 2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-26-18(24)13-27-20-22-17-7-5-4-6-16(17)19(23-20)21-12-14-8-10-15(25-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGSZPBWWSYVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

The quinazoline scaffold is often synthesized via cyclization of 2-aminobenzophenone derivatives with thiourea. In a representative method, 2-amino-5-nitrobenzophenone reacts with thiourea in dimethyl sulfoxide (DMSO) at 160°C for 4–6 hours. Thiourea decomposes into carbodiimide and hydrogen sulfide, where carbodiimide facilitates imine intermediate formation, and hydrogen sulfide reduces intermediates to yield 4-substituted quinazolines. For the target compound, introducing a (4-methoxyphenyl)methylamino group at position 4 requires subsequent functionalization (Section 3).

Key Conditions :

  • Reagents : Thiourea, DMSO
  • Temperature : 160°C
  • Yield : ~70–80% (quinazoline core)

Introduction of (4-Methoxyphenyl)methylamino Group

Nucleophilic Aromatic Substitution

The 4-position of quinazoline is electrophilic, enabling substitution with amines. To install the (4-methoxyphenyl)methylamino group, 4-chloroquinazoline intermediates are treated with 4-methoxybenzylamine. For instance, 4-chloro-6,7-dimethoxyquinazoline reacts with 3-ethynylaniline in isopropanol at 80°C to form C-4 aryl amino derivatives. Adapting this method, 4-chloro-2-sulfanylethyl acetate quinazoline reacts with 4-methoxybenzylamine in refluxing ethanol.

Procedure :

  • Suspend 4-chloroquinazoline derivative (1.0 mmol) in ethanol (15 mL).
  • Add 4-methoxybenzylamine (1.5 mmol) and triethylamine (2.0 mmol).
  • Reflux at 80°C for 12 hours.
  • Purify via recrystallization (ethanol/water).

Challenges :

  • Regioselectivity : Competing substitutions at C-2 and C-4 require careful stoichiometric control.
  • Yield : 60–75%.

Integrated Synthetic Routes

Three-Step Synthesis from Anthranilic Acid

Alternative Pathways

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, as demonstrated in glycinate derivative synthesis. A mixture of glycinate, diarylphosphine, and acetonitrile irradiated at 20°C for 36 hours achieves 71% yield. Adapting this for the target compound could reduce reaction times.

Advantages :

  • Time : 36 hours → 2–4 hours under microwave.
  • Solvent : Acetonitrile enables homogeneous mixing.

Critical Analysis of Methodologies

Yield Comparison

Method Key Step Yield Limitations
Thiourea cyclization Core formation 80% Requires high temperature
Thiolate alkylation Sulfanyl introduction 71% Base-sensitive intermediates
Nucleophilic substitution Amine functionalization 65% Competing substitutions

Solvent and Temperature Impact

  • Ethanol vs. Acetonitrile : Ethanol favors solubility of polar intermediates, while acetonitrile enhances microwave absorption.
  • Room Temperature vs. Reflux : Alkylation at 20°C (microwave) vs. 80°C (reflux) shows minimal yield difference but reduces energy use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazoline and methoxyphenyl groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

Biological Activities

Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate exhibits several noteworthy biological activities:

  • Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor cell proliferation. For instance, studies on related quinazoline derivatives have shown significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells .
  • Antimicrobial Properties : The presence of the quinazoline scaffold in this compound suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Inhibition of Enzymatic Activity : Quinazoline derivatives are known to target specific enzymes involved in cancer progression, such as TACE (tumor necrosis factor-alpha converting enzyme). This inhibition could lead to reduced tumor growth and metastasis .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinazoline Core : This step often requires cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The methoxyphenyl and sulfanyl groups can be introduced through nucleophilic substitution or coupling reactions.

These synthetic routes are crucial for modifying the compound to enhance its biological activity or selectivity.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar quinazoline derivatives:

  • A study published in GSC Biological and Pharmaceutical Sciences explored novel quinazoline analogues targeting TACE for anticancer applications. The synthesized compounds showed promising anticancer activity against MDA-MB-231 cells .
  • Another research article highlighted the synthesis of quinazoline derivatives and their screening for antimicrobial properties, revealing significant inhibitory effects against various pathogens .

Mechanism of Action

The mechanism of action of ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxyphenylacetate: A simpler compound with a similar methoxyphenyl group but lacking the quinazoline core.

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

Uniqueness

Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate is unique due to its combination of a quinazoline core, methoxyphenyl group, and sulfanyl linkage, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate is a complex organic compound belonging to the quinazoline derivatives, known for their diverse biological activities. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core, a methoxyphenyl group, and a sulfanyl linkage, which contribute to its biological properties. The molecular formula is C17_{17}H18_{18}N2_{2}O2_{2}S, and it is recognized for its reactivity due to the presence of multiple functional groups.

1. Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. This compound has shown promising results in inhibiting cancer cell proliferation.

  • Case Study : A study evaluated the cytotoxic effects of various quinazoline derivatives on different cancer cell lines. The compound demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50_{50} values of approximately 12 µM and 10 µM respectively .
Cell LineIC50_{50} (µM)
MCF-712
HT-2910
PC310

2. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens.

  • Research Findings : A study highlighted that quinazoline derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

3. Anticonvulsant Activity

Quinazoline compounds have also been reported to exhibit anticonvulsant effects.

  • Case Study : In a pharmacological assessment, derivatives of quinazoline were tested for their ability to reduce seizure activity in animal models. This compound showed a notable decrease in seizure frequency, indicating its potential use in epilepsy treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, disrupting signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Properties : The presence of methoxy groups may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress in cells.

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